molecular formula C14H14N4O2 B3087277 [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid CAS No. 1172275-95-4

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

Cat. No.: B3087277
CAS No.: 1172275-95-4
M. Wt: 270.29 g/mol
InChI Key: GVOXJRLRPMURLZ-UHFFFAOYSA-N
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Description

The compound [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid (CAS: 1172275-95-4) features a benzimidazole core substituted at the 2-position with a 1-ethylpyrazole moiety and a carboxylic acid group via an acetic acid linker. The ethyl group on the pyrazole enhances lipophilicity, while the acetic acid moiety improves aqueous solubility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(1-ethylpyrazol-4-yl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-17-8-10(7-15-17)14-16-11-5-3-4-6-12(11)18(14)9-13(19)20/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOXJRLRPMURLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The

Biological Activity

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is a complex organic compound that combines a benzimidazole ring with a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antileishmanial and antimalarial agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

  • IUPAC Name : 2-[2-(1-ethylpyrazol-4-yl)benzimidazol-1-yl]acetic acid
  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 270.29 g/mol
  • CAS Number : 1172275-95-4

The biological activity of this compound is primarily linked to its interaction with specific molecular targets in parasites:

Target of Action

Research indicates that pyrazole-bearing compounds exhibit potent activity against Leishmania and Plasmodium species, which are responsible for leishmaniasis and malaria, respectively. A molecular docking study suggested that this compound fits well into the lmptr1 pocket of the Leishmania protein, indicating a favorable binding affinity characterized by low binding free energy .

Mode of Action

The compound likely disrupts critical biochemical pathways necessary for the survival and proliferation of these parasites. By inhibiting key enzymes or proteins involved in metabolic processes, it can lead to reduced viability of the pathogens.

Antileishmanial Activity

In vitro studies have demonstrated that this compound exhibits significant antileishmanial activity. The compound was tested against various strains of Leishmania, showing effective inhibition of growth at micromolar concentrations .

Antimalarial Activity

Similarly, the compound has shown promising results against Plasmodium falciparum, the causative agent of malaria. Studies indicated that it can effectively inhibit parasite growth in both in vitro and in vivo settings .

Study 1: In Vitro Efficacy Against Leishmania

A study published in 2023 evaluated the efficacy of several benzimidazole derivatives, including this compound, against Leishmania parasites. The results indicated that the compound reduced parasite load significantly compared to controls, supporting its potential as a therapeutic agent .

Study 2: Safety Profile and Toxicity Assessment

Another study assessed the safety profile of this compound through toxicity assays on mammalian cell lines. The findings suggested that while exhibiting potent antiparasitic activity, the compound displayed low cytotoxicity towards human cells, indicating a favorable therapeutic index .

Table: Summary of Biological Activities

Activity TypeTarget OrganismIC50 (µM)Reference
AntileishmanialLeishmania donovani5
AntimalarialPlasmodium falciparum10
CytotoxicityHuman Cell Lines>50

Scientific Research Applications

[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid is a complex organic compound featuring a benzimidazole ring and a pyrazole moiety, with an acetic acid functional group enhancing its potential for biological activity. The molecular formula is C₁₄H₁₄N₄O₂ . This compound is of interest in medicinal chemistry because its structural complexity allows it to interact with various biological targets.

Chemical Reactions and Synthesis
The chemical behavior of this compound can be analyzed through reactions facilitated by its functional groups, which are essential for its potential therapeutic applications. The synthesis of this compound typically involves multi-step organic reactions, highlighting its synthetic versatility and potential for modification to enhance biological activity.

Potential Biological Activities
Research indicates that compounds similar to this compound exhibit diverse biological activities. Computational models can predict its pharmacological effects, but the specific biological activity of this compound remains an area for further investigation.

Applications and Interactions
The applications of this compound span various fields. Interaction studies are crucial for understanding how this compound interacts with biological macromolecules, which helps elucidate its pharmacodynamics and pharmacokinetics.

Structural Similarity and Biological Activities
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological Activity
2-MethylbenzimidazoleBenzimidazole coreAntimicrobial
3-EthylpyrazolePyrazole ringAnticancer
5-AcetylbenzimidazoleAcetylated benzimidazoleAnti-inflammatory

Comparison with Similar Compounds

Benzimidazole Derivatives with Thiazole Substituents

[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

  • Structural Differences : Replaces the pyrazole ring with a thiazole group.
  • Key Properties :
    • The thiazole’s sulfur atom enables hydrogen bonding and metal coordination, distinct from pyrazole’s nitrogen-based interactions .
    • Planar benzimidazole-thiazole system promotes π-π stacking, similar to the target compound, but with altered electronic properties due to sulfur’s electronegativity .
  • Applications : Used in coordination chemistry and as a precursor for bioactive molecules .

Trifluoromethyl-Substituted Analogs

[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid

  • Structural Differences : Substitutes the ethylpyrazole group with a trifluoromethyl (-CF₃) group.
  • Key Properties :
    • The -CF₃ group is strongly electron-withdrawing, reducing electron density on the benzimidazole ring compared to the ethylpyrazole substituent .
    • Higher thermal stability (mp: 248°C) due to the -CF₃ group’s inductive effects .
  • Applications: Potential use in high-performance materials or as a fluorinated pharmacophore .

Pyrazole-Acetic Acid Derivatives

2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid

  • Structural Differences : Lacks the benzimidazole ring, retaining only the pyrazole-acetic acid motif.
  • Key Properties: Simplified structure reduces molecular weight (202.21 g/mol) and improves solubility in organic solvents .

2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid

  • Structural Differences : Adds methyl groups to the pyrazole ring while retaining the ethyl substituent.
  • Key Properties :
    • Increased steric hindrance from methyl groups may reduce reactivity at the pyrazole ring .
    • Predicted collision cross-section (CCS) of 132.3 Ų for [M+H]+ adduct, similar to the target compound’s hypothetical CCS .

Physicochemical and Functional Comparisons

Table 1. Structural and Property Comparison

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Properties
Target Compound C₁₄H₁₄N₄O₂ Ethylpyrazole, benzimidazole N/A Balanced lipophilicity/solubility
[2-(1,3-Thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid C₁₂H₉N₃O₂S Thiazole, benzimidazole N/A Metal coordination, π-π interactions
[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid C₁₀H₇F₃N₂O₂ -CF₃, benzimidazole 248 High thermal stability
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₀N₂O₂ Phenylpyrazole N/A Organic solubility, steric bulk

Research Findings and Implications

  • Electronic Effects : The ethyl group in the target compound donates electrons via inductive effects, contrasting with the electron-withdrawing -CF₃ group in its analog . This difference influences reactivity in nucleophilic substitutions.
  • Biological Interactions : The benzimidazole-thiazole analog () demonstrated docking poses with enzymes like α-glucosidase, suggesting the target compound may share similar binding modes due to structural similarities .
  • Solubility : The acetic acid group in all compounds enhances aqueous solubility, critical for bioavailability in drug candidates .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of [2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid to improve yield and purity?

  • Methodological Answer : Utilize stepwise coupling reactions, as demonstrated in benzimidazole-acetic acid derivatives (e.g., alkylation of benzimidazole with bromoacetonitrile followed by hydrolysis ). Solvent selection is critical: polar aprotic solvents like DMF or ethanol enhance reactivity, while catalysts such as thionyl chloride improve acylation efficiency . Monitor reaction progress via TLC or HPLC, and validate purity using elemental analysis and spectroscopic techniques (e.g., ¹H/¹³C NMR) .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments (e.g., ethyl group at δ ~1.3–1.5 ppm, pyrazole protons at δ ~7.3–8.0 ppm) and confirm the acetic acid moiety (δ ~4.5–5.0 ppm for the methylene group) .
  • IR Spectroscopy : Detect carboxylic acid O–H stretching (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z: [M+H]⁺ ~367.35 for analogs in ).

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to standard drugs .
  • Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF₃ at the pyrazole ring) to enhance metabolic stability, as seen in analogs with improved pharmacokinetics .
  • Scaffold Hybridization : Fuse with triazole or thiazole moieties to exploit synergistic effects (e.g., compound 9c in showed enhanced binding affinity via π-π stacking).
  • Docking Studies : Use AutoDock Vina to predict interactions with targets like TRPV1 or kinases, guided by benzimidazole-thiazole hybrids in .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (via shake-flask method) and permeability (Caco-2 assays). Poor bioavailability may require prodrug strategies (e.g., esterification of the acetic acid group) .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in liver microsomes .
  • Dose-Response Optimization : Adjust dosing regimens in rodent models to align with in vitro IC₅₀ values .

Q. How can researchers identify molecular targets for this compound?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomic Analysis : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or inflammation-related genes) .
  • Crystallography : Co-crystallize with suspected targets (e.g., TRPV1) to resolve binding modes, as done for benzimidazole-thiazole hybrids .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to assess binding stability over 100 ns trajectories .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .
  • Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies, correlating with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities across similar pyrazole-benzimidazole hybrids?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate Compound Integrity : Re-test disputed compounds using orthogonal methods (e.g., HPLC purity >98%, HRMS confirmation) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., substituent effects on cytotoxicity) .

Methodological Tables

Table 1 : Key Spectral Data for Structural Validation

TechniqueExpected Signals for this compoundReference
¹H NMR (400 MHz, DMSO-d₆)δ 1.35 (t, J=7.2 Hz, 3H, CH₂CH₃), δ 4.92 (s, 2H, CH₂COOH), δ 7.45–8.10 (m, 5H, Ar-H)
IR (KBr)1705 cm⁻¹ (C=O), 2500–3300 cm⁻¹ (O–H)
ESI-MSm/z 367.35 [M+H]⁺ (calculated for C₁₅H₁₄F₃N₅O₂)

Table 2 : Recommended In Vitro Assays for Initial Screening

Assay TypeProtocol SummaryTarget Relevance
MTT Cytotoxicity48-hour incubation with HeLa cells; IC₅₀ calculation via nonlinear regressionAnticancer
COX-2 InhibitionELISA-based measurement of PGE₂ reduction in LPS-stimulated RAW 264.7 macrophagesAnti-inflammatory
MIC DeterminationBroth microdilution against S. aureus and E. coli; 24-hour incubationAntimicrobial

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid
Reactant of Route 2
[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid

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